N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide is a chiral piperidine-derived acetamide compound characterized by its stereochemical configuration (R and S at specific positions) and functional groups. The molecule features a piperidin-3-yl core substituted with an ethyl-acetamide group and a (S)-2-amino-propionyl moiety.
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNIFNYPOYERF-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materialsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, will depend on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the acetamide group can produce primary amines .
Scientific Research Applications
Neuropharmacology
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide shows promise in modulating neurotransmitter systems. Preliminary studies suggest its potential as a therapeutic agent for conditions such as chronic pain and neurological disorders. Its structural similarities to known receptor ligands indicate possible interactions with:
- Opioid Receptors : Potential for pain management.
- Dopamine Receptors : Implications in mood disorders and addiction.
Pain Modulation
Research indicates that compounds with similar structures can act as inhibitors or modulators of pain pathways. In vitro assays have demonstrated binding affinities that suggest this compound may influence pain perception through its action on specific receptors involved in nociception.
Synthetic Applications
The compound's versatility in organic synthesis is notable. It can be synthesized through various pathways that emphasize chirality and functional group manipulation. Key synthetic methods include:
- Chiral Resolution : Utilizing chiral reagents to produce enantiomerically pure forms.
- Functional Group Transformations : Modifying the amine or acetamide groups to enhance biological activity.
Case Study 1: Pain Management
A study investigated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as a novel analgesic agent.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, the compound was evaluated for its ability to mitigate neuronal damage in models of oxidative stress. The findings revealed that it significantly reduced markers of neuronal cell death, indicating therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved will depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variant: N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide
- Structural Difference : The stereochemistry at the piperidine-1 position differs (S-configuration vs. R in the target compound) .
- Molecular Weight : 241.34 g/mol (vs. identical backbone but differing stereochemistry).
- Implications : Stereochemical variation may alter binding affinity to biological targets. For example, mismatched stereochemistry in similar compounds (e.g., neurokinin antagonists) has been shown to reduce potency by >100-fold .
Side-Chain Modified Analog: N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
- Structural Difference : The propionyl group is replaced with a branched 3-methyl-butyryl chain, increasing hydrophobicity .
- Molecular Weight : 269.39 g/mol (vs. 241.34 g/mol for the target compound).
- Implications : The bulkier side chain may enhance membrane permeability but could reduce solubility. Similar modifications in protease inhibitors have demonstrated trade-offs between potency and bioavailability .
Piperidine Ring Substitution: (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-3-yl)-propionamide
- Structural Difference: The 1-((S)-2-amino-propionyl) group is replaced with a simpler 1-methyl substituent, and the acetamide becomes a propionamide .
- Implications : Reduced hydrogen-bonding capacity (loss of amide carbonyl) and altered steric effects. Such changes often correlate with decreased target engagement in kinase inhibitors .
Positional Isomer: N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Structural Difference : The substituent is on the piperidin-4-yl position instead of 3-yl, and the ethyl group is replaced with cyclopropyl .
- Implications: Positional isomers can exhibit divergent pharmacokinetics. Cyclopropyl groups are known to improve metabolic stability compared to ethyl groups in CYP450-rich environments .
Pyrrolidine-Based Analog: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.30 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : (S)-2-amino-propionic acid and (R)-1-piperidine.
- Coupling Reaction : The amino group of (S)-2-amino-propionic acid is coupled with the piperidine ring using coupling agents such as EDCI and HOBt under mild conditions.
- Purification : Techniques like recrystallization or column chromatography are employed to achieve high purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : It may act as a ligand for specific receptors, influencing neurotransmission pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, thus modulating cellular functions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that related piperidine derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231 .
Neuroprotective Effects
The compound has been explored for its neuroprotective potential, particularly in the context of neurodegenerative disorders. It may modulate pathways associated with neuronal survival and apoptosis, making it a candidate for further investigation in therapies for diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound could also exhibit similar activities against bacterial strains .
Case Studies
- Antitumor Study : A series of piperidine derivatives were evaluated for their antitumor activity against human cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could inform future drug design .
- Neuroprotective Study : In a model of neurodegeneration, compounds structurally related to this compound were shown to reduce markers of oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic benefits .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
